Iodotrifluoromethane

Description

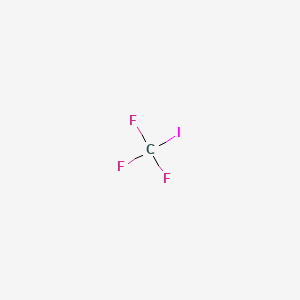

Structure

3D Structure

Properties

IUPAC Name |

trifluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3I/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAYJEUHKVESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062325 | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Merck Index] Colorless compressed gas; [Alfa Aesar MSDS] | |

| Record name | Trifluoroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2314-97-8 | |

| Record name | Trifluoroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoroiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROIODOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42A379KB0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iodotrifluoromethane: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodotrifluoromethane (CF₃I), also known as trifluoromethyl iodide, is a versatile organofluorine compound that has garnered significant interest across various scientific disciplines. Its unique combination of physical and chemical properties makes it a valuable reagent in organic synthesis, a potential replacement for environmentally harmful substances in refrigeration and fire suppression, and a useful tool in spectroscopic studies. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on experimental details and quantitative data relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, starting from various fluorinated precursors. The choice of method often depends on the desired scale, available starting materials, and required purity.

From Trifluoroacetic Anhydride

A common laboratory-scale synthesis involves the photochemical reaction of trifluoroacetic anhydride (TFAA) with iodine.[1]

Reaction: (CF₃CO)₂O + I₂ --(UV light)--> 2 CF₃I + CO₂ + CO

Experimental Protocol:

-

In a quartz reaction vessel equipped with a magnetic stirrer, a condenser, and a gas outlet, combine trifluoroacetic anhydride and iodine. The molar ratio of iodine to TFAA can range from 0.1:1 to 100:1, with a common range being 10:1 to 20:1.[2]

-

The mixture can be heated to melt the iodine (m.p. 113.7 °C) or a solvent such as mesitylene, xylenes, or toluene can be used to dissolve the iodine.[1]

-

Irradiate the mixture with a broad-spectrum ultraviolet (UV) lamp (e.g., 200-400 nm).[2]

-

The reaction produces a gaseous product stream containing this compound, carbon dioxide, and carbon monoxide.

-

The product stream is passed through a series of cold traps to separate the components. A trap at 0 °C will condense unreacted TFAA and iodine, while a trap at -78 °C (dry ice/acetone) will collect the this compound product.[1]

-

The collected crude this compound can be further purified by distillation.

From Trifluoromethane (Fluoroform)

The direct iodination of trifluoromethane (CHF₃) is a viable method, particularly for larger-scale production. This is typically a high-temperature, vapor-phase reaction.[3]

Reaction: CHF₃ + I₂ --(catalyst, high temp.)--> CF₃I + HI

Experimental Protocol:

-

A tubular reactor, often made of a material resistant to high temperatures and halogens (e.g., Monel), is packed with a suitable catalyst. Catalysts can include activated carbon-supported alkali metal salts (e.g., KF) or a mixture of metal salts like Cu, Pd, and Pt on a support.[4]

-

The reactor is heated to a high temperature, typically in the range of 400-600 °C.[5]

-

A gaseous mixture of trifluoromethane and iodine is passed through the heated reactor. The iodine is typically vaporized and carried by the trifluoromethane stream. An inert carrier gas may also be used.

-

The effluent gas stream is cooled to condense the products and unreacted starting materials.

-

The condensed mixture is then purified, usually by distillation, to isolate the this compound.

From Silver Trifluoroacetate

The Hunsdiecker reaction of silver trifluoroacetate with iodine provides a high-yield route to this compound.[6]

Reaction: CF₃COOAg + I₂ --> CF₃I + CO₂ + AgI

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend silver trifluoroacetate in a suitable inert solvent.

-

Add a stoichiometric amount of iodine to the suspension.

-

Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may proceed without external heating once initiated.

-

The gaseous products, this compound and carbon dioxide, are passed through a condenser to trap any volatile solvent and then through a cold trap (-78 °C) to collect the CF₃I.

-

The solid silver iodide precipitate can be removed by filtration from the reaction mixture.

-

The collected this compound can be purified by distillation. This method has been reported to produce CF₃I with a purity of 99.9% and a yield greater than 80%.[6]

Physical and Chemical Properties

This compound is a colorless, non-flammable gas at room temperature with a characteristic odor.[7][8] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CF₃I | [9] |

| Molar Mass | 195.91 g/mol | [10] |

| Boiling Point | -22.5 °C | [8][11] |

| Melting Point | -110 °C | [8][11] |

| Density (liquid at -78.5 °C) | 2.5485 g/cm³ | [12] |

| Vapor Pressure (at 25 °C) | 439.2 kPa | [11] |

| C-I Bond Dissociation Energy | 53.2 kcal/mol (2.31 eV) | [8][11] |

| C-F Bond Dissociation Energy | ~120 kcal/mol (~5.2 eV) | [11] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| ¹⁹F NMR | Chemical shift typically observed in the range of -10 to -20 ppm (relative to CFCl₃). | [13][14] |

| Infrared (IR) Spectroscopy | Strong C-F stretching vibrations are observed in the region of 1000-1200 cm⁻¹. The ν₁ (symmetric C-F stretch) and ν₄ (degenerate C-F stretch) are prominent bands. | [15] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak (M⁺) at m/z 196 and a prominent peak for the CF₃⁺ fragment at m/z 69. | [14] |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the relatively weak carbon-iodine bond. This bond can be cleaved homolytically by heat or light, or heterolytically in the presence of suitable reagents, making CF₃I an excellent source of the trifluoromethyl radical (•CF₃) or the trifluoromethyl anion equivalent.

Trifluoromethylation Reactions

A primary application of this compound in organic synthesis is as a trifluoromethylating agent. The introduction of a trifluoromethyl group can significantly alter the biological and physical properties of a molecule, a strategy widely used in drug development to enhance metabolic stability, lipophilicity, and binding affinity.

1. Radical Trifluoromethylation: Photochemical or thermal initiation can generate the trifluoromethyl radical, which can then add to unsaturated systems or participate in substitution reactions.

-

Trifluoromethylation of Alkenes and Alkynes: Alkenes and alkynes can undergo radical addition of the trifluoromethyl group.[10]

-

Trifluoromethylation of Aromatics and Heteroaromatics: Aromatic compounds can be trifluoromethylated under radical conditions.[16]

2. Copper-Catalyzed Trifluoromethylation: In the presence of copper, this compound can be used to trifluoromethylate a variety of substrates, including aryl and vinyl halides. The reaction is believed to proceed through an organocopper intermediate.[16]

3. Photoredox-Catalyzed Trifluoromethylation: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating the trifluoromethyl radical from CF₃I for a wide range of trifluoromethylation reactions.[17]

Other Applications

-

Refrigerant: this compound has been investigated as a potential refrigerant with a low global warming potential (GWP) and zero ozone depletion potential (ODP).[18]

-

Fire Extinguishing Agent: It is an effective fire suppressant and is considered a replacement for Halon 1301.[19] Its fire-extinguishing mechanism involves the interruption of the combustion chain reaction by radical scavenging.[12]

-

Etching Gas: In the semiconductor industry, it can be used as an etching gas.[19]

Safety and Handling

This compound is a gas at room temperature and should be handled in a well-ventilated area, preferably in a fume hood. It can be harmful if inhaled.[7] In the presence of sunlight or at temperatures above 100 °C, it can react with water to form hazardous byproducts such as hydrogen fluoride (HF) and hydrogen iodide (HI).[12][20] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound.

Conclusion

This compound is a compound of significant industrial and academic importance. Its synthesis is achievable through various well-established methods, and its physical and chemical properties are well-characterized. The lability of its carbon-iodine bond makes it a premier reagent for the introduction of the trifluoromethyl group, a critical functional moiety in modern drug discovery and materials science. As research continues to uncover new applications and more sustainable synthetic routes, the role of this compound in the chemical sciences is poised to expand further.

References

- 1. ir-api.ua.edu [ir-api.ua.edu]

- 2. CN102992943B - Trifluoroiodomethane preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. CN102992943A - Trifluoroiodomethane preparation method - Google Patents [patents.google.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of Trifluoromethyl iodide_Chemicalbook [chemicalbook.com]

- 8. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. colorado.edu [colorado.edu]

- 15. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoroiodomethane (CF₃I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroiodomethane (CF₃I), also known as trifluoromethyl iodide, is a gaseous halomethane that has garnered significant interest across various scientific disciplines. Its unique combination of physical and chemical properties makes it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (-CF₃) group—a moiety of great importance in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of CF₃I, detailed experimental protocols for its use, and essential safety information. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Physical Properties

Trifluoroiodomethane is a colorless, non-flammable gas at standard temperature and pressure.[1] Its key physical properties are summarized in the tables below, providing a detailed look at its behavior under various conditions.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | CF₃I | [2] |

| Molecular Weight | 195.91 g/mol | [2] |

| Melting Point | -110 °C | |

| Boiling Point | -22.5 °C | |

| Density (liquid) | 2.3608 g/cm³ at -32.5 °C | |

| Vapor Pressure | 541 kPa at 25 °C | |

| C-I Bond Dissociation Energy | ~54 kcal/mol | [3] |

| Enthalpy of Formation (gas, 298.15 K) | -589.59 ± 0.51 kJ/mol | [4] |

| Ideal Gas Heat Capacity (Cp) | Data available in literature | [1][3] |

Solubility and Spectroscopic Data

| Property | Description | Reference(s) |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | |

| UV-Vis Absorption | Broad absorption band in the UV region, leading to facile photochemical cleavage of the C-I bond. | [5] |

| ¹³C NMR | The carbon atom exhibits a quartet due to coupling with the three fluorine atoms (¹J(C-F) ≈ 272 Hz). The chemical shift is influenced by the electronegative fluorine atoms and the iodine atom. | [6][7][8] |

| ¹⁹F NMR | A singlet is observed, with a chemical shift that is characteristic of the CF₃ group bonded to an iodine atom. | [9] |

| IR Spectroscopy | Characteristic C-F stretching and bending vibrations are observed. | [5][10][11] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine and fluorine atoms. | [12] |

Chemical Properties and Reactivity

The chemical behavior of CF₃I is dominated by the weak carbon-iodine bond, which has a dissociation energy of approximately 54 kcal/mol.[3] This property makes trifluoroiodomethane an excellent source of the trifluoromethyl radical (•CF₃) under thermal or photochemical conditions.

Photochemical Decomposition

Upon exposure to ultraviolet light, the C-I bond in CF₃I readily undergoes homolytic cleavage to generate a trifluoromethyl radical and an iodine radical. This reactivity is the foundation for its use in many radical-based chemical transformations.

Trifluoromethylation Reactions

Trifluoroiodomethane is a versatile reagent for introducing the trifluoromethyl group into organic molecules. This is a critical transformation in drug discovery, as the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[13] CF₃I can participate in various types of trifluoromethylation reactions, including radical, and photoredox-catalyzed processes.[13][14]

The trifluoromethyl radical generated from CF₃I can add to a wide range of substrates, including alkenes, alkynes, and aromatic compounds. These reactions are often initiated by heat, light, or a radical initiator.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating the trifluoromethyl radical from CF₃I.[15][16] In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with a substrate or a sacrificial reductant to initiate the radical chain reaction that ultimately incorporates the CF₃ group.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoroiodomethane | CF3I | CID 16843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cecs.wright.edu [cecs.wright.edu]

- 9. rsc.org [rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benthamopen.com [benthamopen.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Iodotrifluoromethane (CF₃I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodotrifluoromethane (CF₃I), a halogenated methane derivative, presents a unique combination of structural and electronic properties that make it a molecule of significant interest in various scientific domains, including atmospheric chemistry, pharmacology, and materials science. This technical guide provides a comprehensive analysis of the molecular structure and bonding of CF₃I, drawing upon data from key experimental techniques such as microwave spectroscopy and gas electron diffraction, supplemented by computational studies. Particular emphasis is placed on the nature of the carbon-iodine bond, its characteristic weakness, and the resulting propensity for halogen bonding—a critical interaction in drug design and crystal engineering. This document consolidates quantitative structural data, details the experimental methodologies for its determination, and provides visual representations of its molecular geometry and bonding characteristics to serve as a foundational resource for professionals in research and development.

Molecular Structure and Geometry

This compound adopts a tetrahedral molecular geometry, with the central carbon atom bonded to three fluorine atoms and one iodine atom.[1] This arrangement is a consequence of the sp³ hybridization of the central carbon atom, which minimizes electron-electron repulsion between the bonding pairs.[1] The molecule belongs to the C₃ᵥ point group. While the overall geometry is tetrahedral, the differing electronegativities and atomic radii of the fluorine and iodine atoms lead to slight distortions from a perfect tetrahedron, resulting in distinct bond angles.[2]

Quantitative Structural Data

The precise bond lengths and angles of CF₃I have been determined through various experimental techniques, primarily microwave spectroscopy and gas electron diffraction. These data are crucial for accurate molecular modeling and for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Value (Microwave Spectroscopy) | Value (Gas Electron Diffraction) |

| C-I Bond Length | 2.1438(27) Å[3] | 2.144 Å[4] |

| C-F Bond Length | 1.3285(23) Å[3] | 1.3280 Å[2] |

| F-C-F Bond Angle | 108.42(23)°[3] | 108.423°[2] |

| F-C-I Bond Angle | 110.5(23)°[2] | 110.500°[2] |

Note: Numbers in parentheses represent the uncertainty in the last digit(s).

Bonding Characteristics

The bonding in this compound is characterized by strong, highly polar carbon-fluorine bonds and a significantly weaker, less polar carbon-iodine bond. This disparity in bond strength and polarity is fundamental to the molecule's chemical behavior.

Carbon-Fluorine Bonds

The C-F bonds in CF₃I are strong and stable, with a bond dissociation energy of approximately 116 kcal·mol⁻¹.[5] The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a substantial partial negative charge on the fluorine atoms and a partial positive charge on the carbon atom, making the C-F bonds highly polar.

The Carbon-Iodine Bond and the σ-Hole

The carbon-iodine bond is notably weaker than the C-F bonds, with a bond dissociation energy of approximately 50-53.2 kcal·mol⁻¹.[5][6] This weakness is attributed to the large difference in the size of the carbon and iodine atomic orbitals, leading to less effective overlap, and the inductive effect of the electron-withdrawing trifluoromethyl group.[5]

A key feature of the C-I bond in CF₃I is the presence of a "σ-hole."[7][8] This is a region of positive electrostatic potential located on the iodine atom along the axis of the C-I bond.[9][10] The electron density is drawn towards the more electronegative carbon and fluorine atoms, leaving the outermost portion of the iodine atom's electron cloud electron-deficient.[9][10] This positive σ-hole makes the iodine atom an electrophilic region capable of forming non-covalent interactions.

Halogen Bonding

The presence of a prominent σ-hole on the iodine atom of CF₃I is the primary reason for its ability to act as a halogen bond donor.[9] A halogen bond is a non-covalent interaction where the electrophilic region of a halogen atom (the σ-hole) is attracted to a nucleophilic region (e.g., a lone pair of electrons) on another molecule.[9]

This interaction is highly directional, with the C-I···Y (where Y is the nucleophile) angle typically being close to 180°. The strength of the halogen bond depends on the magnitude of the σ-hole and the nucleophilicity of the halogen bond acceptor. In CF₃I, the electron-withdrawing CF₃ group enhances the positivity of the σ-hole on the iodine, making it a more effective halogen bond donor.

Diagram: The σ-Hole and Halogen Bonding in this compound

Caption: A diagram illustrating the σ-hole on the iodine atom of CF₃I and its interaction with a nucleophile (Y) to form a halogen bond.

Dipole Moment

Due to the asymmetry of the molecule and the significant differences in electronegativity between carbon, fluorine, and iodine, CF₃I is a polar molecule with a permanent electric dipole moment. The experimentally determined dipole moment is 1.048(3) D.[2][3] The direction of the dipole moment is from the iodine atom towards the more electronegative fluorine atoms.[11]

Experimental Protocols for Structural Determination

The determination of the molecular structure of CF₃I relies on sophisticated experimental techniques that probe the molecule in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gaseous state.[12]

Methodology:

-

Sample Introduction: A gaseous sample of CF₃I is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[12]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms within the CF₃I molecules.[12]

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity and angular distribution of these rings are recorded.[12]

-

Data Analysis: The diffraction pattern is mathematically analyzed to yield a radial distribution curve. This curve provides information about the probability of finding two atoms at a certain distance from each other. By fitting this curve to a theoretical model of the molecule, precise bond lengths and bond angles can be determined.[12]

Diagram: Gas Electron Diffraction Workflow

Caption: A simplified workflow diagram for determining molecular structure using Gas Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of gas-phase molecules.[13] It is particularly useful for determining the moments of inertia, from which highly accurate molecular geometries can be derived.[11]

Methodology:

-

Sample Preparation: A sample of CF₃I is introduced into a sample cell at low pressure to ensure molecules can rotate freely.[2]

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.[11]

-

Absorption: Molecules with a permanent dipole moment, like CF₃I, will absorb microwave radiation at specific frequencies corresponding to the energy differences between their quantized rotational energy levels.[13]

-

Spectrum Generation: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.[11]

-

Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to calculate the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the bond lengths and bond angles. By analyzing the spectra of different isotopic species (e.g., ¹³CF₃I), a very precise molecular structure can be determined.[3]

Computational Chemistry Approaches

In conjunction with experimental methods, computational chemistry plays a vital role in understanding the structure and bonding of CF₃I. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to:

-

Predict molecular geometries, bond lengths, and bond angles with high accuracy.[14][15]

-

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

Model the electrostatic potential surface to visualize and quantify the σ-hole on the iodine atom.[7][16]

-

Determine interaction energies for halogen-bonded complexes, providing insights into the strength and nature of these interactions.[14]

These computational approaches are invaluable for interpreting experimental data and for exploring the properties of CF₃I in environments that are difficult to study experimentally.

Conclusion

The molecular structure and bonding of this compound are defined by its tetrahedral geometry, the stark contrast between its strong C-F bonds and weak C-I bond, and the presence of a significant σ-hole on the iodine atom. These features, accurately characterized by a combination of microwave spectroscopy, gas electron diffraction, and computational methods, are the foundation of its unique chemical properties. A thorough understanding of these structural and electronic characteristics is essential for professionals in fields such as drug development, where halogen bonding is a key design element, and in materials science, where precise molecular architecture is paramount. This guide serves as a detailed repository of this fundamental information, facilitating further research and application of this intriguing molecule.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Effect of Fluorination on the Competition of Halogen Bonding and Hydrogen Bonding: Complexes of Fluoroiodomethane with Dimethyl Ether and Trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijres.org [ijres.org]

- 7. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Halogen bond - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. "A computational investigation of halogen bonding with halomethanes and" by William Kretz [scholarship.richmond.edu]

- 14. Computational Chemistry Highlights: Computation-aided structure determination [compchemhighlights.org]

- 15. arxiv.org [arxiv.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of Trifluoromethyl Iodide (CF3I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl iodide (CF3I) is a halomethane with significant interest in various chemical and physical applications, including as a potential replacement for fire suppression agents and as a precursor in organic synthesis.[1] A thorough understanding of its spectroscopic properties is fundamental for its application in these fields, enabling its detection, characterization, and the study of its reaction dynamics. This technical guide provides a comprehensive overview of the key spectroscopic data for CF3I, covering rotational, vibrational, electronic, and nuclear magnetic resonance spectroscopy. The information is presented in a structured format to facilitate easy reference and comparison, supplemented with detailed experimental methodologies and a visualization of its photodissociation pathway.

Rotational Spectroscopy

Rotational spectroscopy provides high-precision data on the molecular structure of trifluoromethyl iodide. Being a symmetric top molecule, its rotational energy levels are characterized by the rotational constants A and B.

Data Presentation

| Parameter | Value | Reference |

| Rotational Constant (B₀) | 1.52325 cm⁻¹ | [2] |

| Dipole Moment (µ) | 1.048(3) D | [3] |

Experimental Protocols

The rotational spectrum of trifluoromethyl iodide is typically investigated using microwave spectroscopy.[3] A chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer is a suitable instrument for these measurements, often operating in the 7–18 GHz range.[4]

Methodology:

-

Sample Introduction: Gaseous CF3I is introduced into a high-vacuum chamber.

-

Microwave Pulse: A short, high-power microwave pulse, spanning a broad frequency range, is used to polarize the molecules.

-

Free Induction Decay (FID): The subsequent coherent rotational emission from the molecules (the FID) is detected.

-

Fourier Transformation: The FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum.

-

Data Analysis: The rotational transitions are assigned, and the spectral data is fitted to a Hamiltonian for a C3v prolate symmetric top molecule to determine the rotational constants and other spectroscopic parameters like the nuclear quadrupole coupling constant for the iodine nucleus.[4]

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of the molecule. Trifluoromethyl iodide has six fundamental vibrational modes, which can be observed using infrared (IR) and Raman spectroscopy.

Data Presentation

| Mode | Symmetry | Frequency (cm⁻¹) | Description | Activity | Reference |

| ν₁ | A₁ | 1080 | CF₃ symmetric stretch | IR, Raman | |

| ν₂ | A₁ | 742 | CF₃ symmetric deformation (umbrella mode) | IR, Raman | |

| ν₃ | A₁ | 286 | C-I stretch | IR, Raman | |

| ν₄ | E | 1187 | CF₃ degenerate stretch | IR, Raman | |

| ν₅ | E | 537 | CF₃ degenerate deformation | IR, Raman | |

| ν₆ | E | 260 | CF₃ rock / C-I bend | IR, Raman |

Experimental Protocols

Infrared (IR) Spectroscopy: The infrared spectrum of CF3I can be recorded in the gas, liquid, or solid phase. For gas-phase measurements, a Fourier Transform Infrared (FTIR) spectrometer is commonly employed.

Methodology (Gas Phase):

-

Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or CsI) is filled with CF3I vapor at a specific pressure.

-

Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample cell. The transmitted light is detected, and an interferogram is produced.

-

Fourier Transformation: The interferogram is Fourier transformed to generate the infrared spectrum.

-

Analysis: The absorption bands in the spectrum are assigned to the fundamental vibrational modes and their overtones or combination bands.[5] The spectrum is often recorded at various temperatures to study temperature-dependent effects.[5]

Raman Spectroscopy: Raman spectra are typically obtained from liquid or gaseous samples.

Methodology (Liquid Phase):

-

Sample Preparation: A sample of liquid CF3I is placed in a capillary tube. For low-temperature measurements, the sample is cooled to the desired temperature (e.g., -40°C).[5]

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used.

-

Data Acquisition: The laser beam is focused on the sample. The scattered light is collected at a 90° angle to the incident beam and is passed through a monochromator to a detector.

-

Analysis: The Raman shifts in the spectrum correspond to the vibrational frequencies of the molecule.[5] The polarization of the scattered light can be analyzed to aid in the assignment of the vibrational modes to their respective symmetry species.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy provides information about the electronic transitions in a molecule. The UV-Vis absorption spectrum of trifluoromethyl iodide is characterized by a broad absorption band in the ultraviolet region.

Data Presentation

| Parameter | Value | Reference |

| Absorption Maximum (λₘₐₓ) | 267 nm | |

| Absorption Cross-Section at λₘₐₓ | (6.0 ± 0.1) × 10⁻¹⁹ cm² molecule⁻¹ | |

| Wavelength Range | 235–400 nm |

Note: The absorption cross-section of CF3I is temperature-dependent. At wavelengths longer than approximately 280 nm, the cross-section decreases with decreasing temperature, while at shorter wavelengths, it increases slightly.

Experimental Protocols

The UV-Vis absorption spectrum of CF3I is typically measured in the gas phase using a diode array spectrometer.

Methodology:

-

Sample Preparation: A known concentration of gaseous CF3I is introduced into a temperature-controlled absorption cell.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer or a diode array spectrometer is used. The light source is typically a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region.

-

Data Acquisition: The absorption spectrum is recorded over the desired wavelength range (e.g., 235–400 nm) at a specific spectral resolution (e.g., 0.6 nm FWHM).

-

Data Analysis: The absorbance is used to calculate the absorption cross-section using the Beer-Lambert law. The temperature dependence of the spectrum can be investigated by recording spectra at various temperatures (e.g., 243–333 K).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of the nuclei within a molecule. For trifluoromethyl iodide, ¹⁹F and ¹³C NMR are particularly informative.

Data Presentation

¹⁹F NMR

| Parameter | Chemical Shift (δ) Range for CF₃ groups | Reference |

|---|

| Chemical Shift (δ) | -50 to -70 ppm (relative to CFCl₃) |[6] |

¹³C NMR | Parameter | Multiplicity | ¹J(¹³C-¹⁹F) Coupling Constant | Reference | |---|---|---| | CF₃ Carbon | Quartet | ~272 Hz |[7] |

Experimental Protocols

Sample Preparation:

-

A solution of trifluoromethyl iodide is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A reference standard, such as tetramethylsilane (TMS) for ¹³C NMR or trichlorofluoromethane (CFCl₃) for ¹⁹F NMR, may be added.[8]

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectrum is referenced to an external or internal standard.

-

¹³C NMR: Due to the low natural abundance of ¹³C and the coupling to ¹⁹F, a larger number of scans may be required to obtain a good signal-to-noise ratio.[7] Proton decoupling is typically employed to simplify the spectrum. The ¹³C signal of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.[7]

Photodissociation Pathway

The absorption of UV radiation by trifluoromethyl iodide leads to the cleavage of the C-I bond, resulting in the formation of a trifluoromethyl radical (CF₃) and an iodine atom (I). The iodine atom can be formed in either its ground electronic state (I) or its first electronically excited state (I*).

Caption: Photodissociation pathways of trifluoromethyl iodide upon UV excitation.

References

- 1. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]

- 2. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 3. Microwave spectra of CF3Br and CF3I. Structures and dipole moments - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Thermodynamic properties of iodotrifluoromethane

An In-depth Technical Guide on the Thermodynamic Properties of Iodotrifluoromethane (CF3I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CF3I), also known as trifluoromethyl iodide, is a haloalkane with significant interest in various scientific and industrial fields. Its utility ranges from a gaseous fire suppressant and a component in refrigerant mixtures to a crucial reagent in organic synthesis, particularly in the pharmaceutical industry.[1] The introduction of a trifluoromethyl (-CF3) group into drug candidates can significantly enhance their metabolic stability and binding affinity, making CF3I a valuable tool for drug development professionals.[2][3] A thorough understanding of its thermodynamic properties is paramount for its safe handling, process optimization, and for modeling its behavior in various applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, supported by experimental data, detailed methodologies of key experiments, and visualizations of relevant processes.

Data Presentation: Thermodynamic Properties of this compound

The following tables summarize the key experimentally determined thermodynamic properties of this compound.

Table 1: Fundamental Physical and Critical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CF3I | [4] |

| Molar Mass | 195.91 g/mol | [4] |

| Boiling Point | -22.5 °C (250.65 K) | [4] |

| Melting Point | -110 °C (163.15 K) | [4] |

| Critical Temperature (Tc) | 396.44 ± 0.01 K | |

| Critical Density (ρc) | 868 ± 3 kg/m ³ | |

| Critical Pressure (Pc) | 3.953 ± 0.005 MPa |

Table 2: Standard Thermodynamic Properties of this compound (at 298.15 K)

| Property | Value | Unit | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | -589.59 ± 0.51 | kJ/mol | [5] |

| Standard Molar Entropy (S°) | 307.62 | J/(K·mol) | [6] |

| Ideal Gas Heat Capacity (Cp) | 70.89 | J/(K·mol) | [6] |

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature (K) | Vapor Pressure (kPa) | Reference(s) |

| 288 | 362.9 | [7] |

| 298 | 541 | [4] |

| 308 | 774.9 | [7] |

| 318 | 1073.2 | [7] |

| 328 | 1445.1 | [7] |

| 336 | 1805.8 | [7] |

Table 4: Saturated Density of this compound at Various Temperatures

| Temperature (K) | Saturated Liquid Density ( kg/m ³) | Saturated Vapor Density ( kg/m ³) | Reference(s) |

| 301.02 | 2024.9 | 384.5 | |

| 323.15 | 1886.1 | - | |

| 348.15 | 1709.8 | - | |

| 373.15 | 1481.5 | - | |

| 393.15 | 1095.1 | 751.3 |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. Below are detailed methodologies for key experiments.

1. Determination of Critical Properties (Tc, ρc, Pc) by Visual Observation of the Meniscus

This method involves observing the phase behavior of a substance in a sealed, transparent cell as the temperature is slowly changed.

-

Apparatus: A high-pressure optical cell with a temperature-controlled jacket and a pressure transducer. The cell is filled with a known mass of high-purity this compound.

-

Procedure:

-

The CF3I sample is introduced into the evacuated optical cell. The amount is carefully weighed to control the overall density.

-

The cell is heated at a very slow and controlled rate.

-

The behavior of the liquid-vapor meniscus is observed. As the temperature approaches the critical temperature, the meniscus becomes less distinct.

-

The critical temperature (Tc) is identified as the temperature at which the meniscus disappears.

-

The critical density (ρc) is determined by filling the cell with an amount of substance equal to the critical density, where the meniscus will disappear at the center of the cell.

-

The critical pressure (Pc) is the vapor pressure of the substance at its critical temperature and is measured using the pressure transducer.

-

-

Data Analysis: The experiment is repeated for various initial filling densities to accurately determine the critical point. The intensity of critical opalescence is also monitored to confirm the critical point.

2. Vapor Pressure Measurement using the Static Method

This method involves measuring the equilibrium pressure of the vapor in contact with its liquid or solid phase at a specific temperature.

-

Apparatus: A thermostatically controlled vessel connected to a pressure measuring device (manometer or pressure transducer) and a vacuum pump.

-

Procedure:

-

A purified sample of this compound is placed in the vessel.

-

The vessel is cooled to a low temperature to freeze the sample, and the system is evacuated to remove any non-condensable gases.

-

The vessel is then brought to the desired temperature using the thermostat.

-

The system is allowed to reach thermal and phase equilibrium.

-

The pressure of the vapor in equilibrium with the condensed phase is recorded.

-

This procedure is repeated at various temperatures to obtain the vapor pressure curve.[7]

-

-

Data Analysis: The collected pressure-temperature data can be fitted to empirical equations, such as the Antoine equation, to describe the vapor pressure as a function of temperature.

3. Heat Capacity Measurement of Gaseous this compound

The ideal gas heat capacity can be determined from the measurement of the speed of sound.

-

Apparatus: A cylindrical, variable-path acoustic interferometer operating at a known frequency, housed within a temperature and pressure-controlled chamber.

-

Procedure:

-

The interferometer is filled with gaseous this compound at a known temperature and pressure.

-

The instrument generates sound waves at a fixed frequency, and the wavelength is determined by measuring the distance between successive resonance peaks as the path length is varied.

-

The speed of sound is calculated from the frequency and wavelength.

-

Measurements are performed over a range of temperatures and pressures.

-

-

Data Analysis: The ideal-gas heat capacity (Cp) is calculated from the speed of sound data along with pressure-volume-temperature (PVT) data. The results are often compared with values derived from spectroscopic data.

4. Enthalpy of Formation Determination by Calorimetry

The standard enthalpy of formation is typically determined indirectly using reaction calorimetry.

-

Apparatus: A reaction calorimeter, which is an insulated container equipped with a precise thermometer, a stirrer, and a means to initiate the reaction.

-

Procedure:

-

A reaction involving this compound with known reactants is carried out inside the calorimeter. For haloalkanes, combustion calorimetry is often challenging, so other reactions might be employed.

-

The temperature change of the calorimeter and its contents is meticulously recorded.

-

The calorimeter is calibrated by performing a reaction with a known enthalpy change or by using an electrical heater.

-

-

Data Analysis:

-

The heat of the reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Hess's Law is then applied. By combining the measured enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products, the standard enthalpy of formation of this compound can be calculated.[5]

-

Application in Drug Development: Trifluoromethylation

This compound is a widely used reagent for introducing the trifluoromethyl group into organic molecules. This is a critical strategy in drug design to enhance the pharmacological properties of a potential drug molecule.[2] The process typically proceeds through a radical mechanism.

The weak C-I bond in CF3I allows for the facile generation of the trifluoromethyl radical (•CF3) upon initiation, for example, by light (photoredox catalysis) or a radical initiator. This highly reactive radical can then add to an aromatic or heteroaromatic ring of a drug precursor, leading to the formation of a trifluoromethylated intermediate. Subsequent steps, such as hydrogen atom abstraction or oxidation followed by deprotonation, yield the final trifluoromethylated drug molecule.

Conclusion

This technical guide has provided a detailed overview of the essential thermodynamic properties of this compound, presenting quantitative data in a structured format and outlining the experimental methodologies used for their determination. For researchers and professionals in drug development, a firm grasp of these properties is crucial for the effective and safe application of CF3I as a trifluoromethylating agent. The provided data and protocols serve as a valuable resource for modeling, process design, and safety assessments involving this important compound.

References

A Guide to Early Synthetic Routes for Trifluoromethyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl iodide (CF₃I) is a pivotal reagent in organic synthesis, serving as a key source of the trifluoromethyl group (CF₃). The introduction of a CF₃ group can dramatically alter the physical, chemical, and biological properties of a molecule, making it a valuable strategy in drug discovery and materials science. This technical guide provides an in-depth overview of the foundational methods for synthesizing trifluoromethyl iodide, focusing on the pioneering studies that established this critical chemical building block. We will delve into the detailed experimental protocols of key reactions, present quantitative data in a comparative format, and visualize the reaction pathways and workflows.

Core Synthetic Strategies

Early efforts to synthesize trifluoromethyl iodide primarily revolved around four main strategies: the Hunsdiecker reaction of silver trifluoroacetate, high-temperature vapor-phase reactions, halogen exchange reactions, and synthesis from other fluorinated precursors.

The Hunsdiecker Reaction: Decarboxylative Iodination

One of the earliest and most classic methods for preparing trifluoromethyl iodide is a variation of the Hunsdiecker reaction. This method involves the thermal decomposition of silver trifluoroacetate in the presence of iodine. The reaction proceeds via a radical mechanism, where the silver salt of the carboxylic acid undergoes decarboxylation and subsequent iodination.

Experimental Protocol:

A typical procedure for the Hunsdiecker-type synthesis of trifluoromethyl iodide is as follows:

-

Preparation of Silver Trifluoroacetate: An aqueous solution of trifluoroacetic acid is neutralized with a stoichiometric amount of silver oxide or silver carbonate. The resulting solution is then evaporated to dryness to yield solid silver trifluoroacetate. The salt must be thoroughly dried, as the presence of moisture can significantly reduce the yield.

-

Reaction with Iodine: The dried silver trifluoroacetate is mixed with an equimolar amount of iodine in a suitable reaction vessel.

-

Heating and Collection: The mixture is gently heated. The reaction is often initiated at a specific temperature, leading to the evolution of carbon dioxide and the formation of volatile trifluoromethyl iodide.

-

Purification: The gaseous trifluoromethyl iodide is passed through a series of cold traps (typically cooled with dry ice/acetone or liquid nitrogen) to condense the product. The collected product can be further purified by distillation.

Quantitative Data:

| Precursors | Reaction Temperature | Yield of CF₃I | Reference |

| Silver Trifluoroacetate, Iodine | 100-250°C | ~80% | Haszeldine, 1951 |

Reaction Pathway:

High-Temperature Vapor-Phase Synthesis

For larger-scale industrial production, early methods focused on high-temperature, continuous-flow, vapor-phase reactions. These processes typically involved the reaction of a simple trifluoromethyl source with iodine over a solid catalyst.

Experimental Protocol:

A representative vapor-phase synthesis is the reaction of trifluoromethane (Freon 23) with iodine:

-

Catalyst Preparation: A catalyst, such as potassium fluoride on activated carbon, is prepared and packed into a reactor tube.

-

Reactant Feed: A gaseous mixture of trifluoromethane and iodine vapor is created by passing the trifluoromethane gas through a heated chamber containing iodine.

-

Reaction: The gaseous mixture is then passed through the heated reactor tube containing the catalyst. The reaction is maintained at a high temperature to facilitate the conversion.

-

Product Separation: The product stream exiting the reactor, containing trifluoromethyl iodide, unreacted starting materials, and byproducts like hydrogen iodide, is cooled to condense the liquids. The trifluoromethyl iodide is then separated and purified by distillation.

Quantitative Data:

| Trifluoromethyl Source | Iodine Source | Catalyst | Temperature | Yield of CF₃I | Reference |

| Trifluoromethane (CHF₃) | Iodine (I₂) | 7.5% KF on Active Carbon | 500°C | 57.8% | JP 52068110[1] |

Experimental Workflow:

Halogen Exchange Reactions

Another important early route to trifluoromethyl iodide was through halogen exchange reactions, where a more readily available trifluoromethyl halide, such as trifluoromethyl bromide, is converted to the iodide.

Experimental Protocol:

The synthesis from trifluoromethyl bromide involves a high-temperature reaction with an iodide salt:

-

Reactant Setup: A reaction tube is packed with potassium iodide.

-

Reaction: Gaseous trifluoromethyl bromide is passed through the heated tube containing the potassium iodide.

-

Product Collection: The effluent gas stream, containing trifluoromethyl iodide, unreacted trifluoromethyl bromide, and other byproducts, is passed through cold traps to collect the condensable products.

-

Purification: The collected liquid is then purified by fractional distillation to isolate the trifluoromethyl iodide.

Quantitative Data:

| Starting Material | Reagent | Temperature | Yield of CF₃I | Reference |

| Trifluoromethyl Bromide (CF₃Br) | Potassium Iodide (KI) | 500°C | 15% | DE 1805457[1] |

Reaction Pathway:

Synthesis from Other Fluorinated Precursors

Early research also explored the synthesis of trifluoromethyl iodide from other readily available fluorinated compounds. A notable example is the reaction of tetraiodomethane with iodine pentafluoride.

Experimental Protocol:

-

Reaction Setup: A glass flask is charged with tetraiodomethane (CI₄) and iodine pentafluoride (IF₅). The flask is equipped with a gas outlet connected to a series of cold traps.

-

Reaction: The reaction is initiated by agitating the vessel, which often results in a vigorous evolution of gas. The reaction mixture is then heated to drive the reaction to completion.

-

Product Collection and Purification: The volatile products, including trifluoromethyl iodide, are collected in the cold traps. The condensate is then washed with an aqueous sodium hydroxide solution to remove acidic byproducts, followed by fractional distillation to obtain pure trifluoromethyl iodide.[2]

Quantitative Data:

| Precursors | Reaction Conditions | Yield of CF₃I | Reference |

| Tetraiodomethane (CI₄), Iodine Pentafluoride (IF₅) | Agitation, then 90-100°C for 30 min | 90% | [2] |

Conclusion

The early studies on the synthesis of trifluoromethyl iodide laid the groundwork for the widespread use of this important reagent in modern chemistry. From the laboratory-scale Hunsdiecker reaction to industrial vapor-phase processes, these foundational methods provided access to a key building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. While newer and more sophisticated methods for trifluoromethylation have since been developed, an understanding of these early synthetic routes remains crucial for a comprehensive knowledge of fluorine chemistry.

References

Discovery and history of iodotrifluoromethane

An In-depth Technical Guide to Iodotrifluoromethane (CF3I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound (CF3I). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of this versatile compound.

Discovery and History

This compound (CF3I), also known as trifluoromethyl iodide, is a halogenated methane with the chemical formula CF3I. Its discovery marked a significant step in the field of organofluorine chemistry.

The first synthesis of this compound is credited to the British chemist Harry Julius Emeléus in 1948.[1] Early research in the mid-20th century on fluorinated organic compounds led to the development of various synthetic routes to CF3I.[2] Initially, it was primarily a laboratory reagent used for the synthesis of a wide variety of trifluoromethyl derivatives.[1]

In the early 1960s, Peninsular Chemical Research, Inc. began small-scale commercial production to meet laboratory demands.[1] The unique properties of this compound, particularly the lability of the C-I bond, have made it a valuable reagent for introducing the trifluoromethyl (-CF3) group into organic molecules. This process, known as trifluoromethylation, is of significant interest in the pharmaceutical and agrochemical industries, as the inclusion of the -CF3 group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Beyond its role in organic synthesis, this compound has been investigated for other applications. In the 1950s, its potential as a fire extinguishing agent was tested.[1] It is now recognized as an effective gaseous fire suppression agent, particularly for in-flight aircraft and electronic equipment fires, serving as an alternative to halons with a much lower ozone depletion potential.[3] More recently, its use as an environmentally friendly insulating gas to replace sulfur hexafluoride (SF6) in the electrical power industry and in semiconductor etching has been explored.[4][5]

Physicochemical Properties

This compound is a colorless, odorless gas at standard temperature and pressure.[6] It is sparingly soluble in water.[3] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CF3I | [3][7] |

| Molar Mass | 195.91 g/mol | |

| CAS Number | 2314-97-8 | [3][7] |

| Melting Point | -110 °C (-166 °F; 163 K) | |

| Boiling Point | -22.5 °C (-8.5 °F; 250.7 K) | [3] |

| Density | 2.5485 g/cm³ at -78.5 °C | |

| Vapor Pressure | 541 kPa at 25 °C | |

| C-I Bond Length | 2.144 Å | |

| C-F Bond Length | 1.328 Å | |

| F-C-F Bond Angle | 108.4° | |

| I-C-F Bond Angle | 110.5° | |

| Dipole Moment | 1.048 D | |

| Ozone Depletion Potential | 0.008 - 0.01 | |

| Atmospheric Lifetime | < 1 month |

Key Experimental Protocols

Several methods for the synthesis of this compound have been developed over the years. Below are detailed protocols for some of the key methods.

Synthesis from Silver Trifluoroacetate

This method is known to produce this compound with high purity (>99.9%) and good yields (>80%).[8] The reaction involves the thermal decomposition of silver trifluoroacetate in the presence of iodine.

Reaction: CF3COOAg + I2 → CF3I + CO2 + AgI

Experimental Protocol:

-

Apparatus: A heat-resistant glass flask equipped with a reflux condenser and a gas outlet is used. The outlet is connected to a series of cold traps (e.g., cooled with liquid nitrogen) to collect the gaseous product.

-

Reagents:

-

Silver trifluoroacetate (CF3COOAg)

-

Iodine (I2)

-

-

Procedure:

-

In a fume hood, the reaction flask is charged with silver trifluoroacetate and iodine.

-

The mixture is heated. The reaction proceeds with the evolution of gas (CF3I and CO2).

-

The gaseous products are passed through the cold traps, where this compound condenses.

-

The collected condensate can be further purified by fractional distillation to remove any impurities.

-

Vapor-Phase Catalytic Synthesis from Trifluoromethane and Iodine

This method involves the high-temperature reaction of trifluoromethane (CHF3) with iodine (I2) over a catalyst.[4]

Reaction: CHF3 + I2 --(catalyst, high T)--> CF3I + HI

Experimental Protocol:

-

Apparatus: A fixed-bed reactor system is typically used. This consists of a tube furnace to heat the reactor, a mass flow controller to regulate the gas flow, and a condenser/trap system to collect the product. The reactor tube is packed with the catalyst.

-

Catalyst: Alkali metal salts (e.g., potassium fluoride) supported on activated carbon are effective catalysts.[8]

-

Reagents:

-

Trifluoromethane (CHF3) gas

-

Iodine (I2)

-

-

Procedure:

-

The catalyst is packed into the reactor tube and heated to the reaction temperature (e.g., 500-550 °C) under an inert gas flow (e.g., nitrogen).[4]

-

A controlled flow of trifluoromethane gas is introduced into the reactor.

-

Iodine is vaporized and introduced into the reactant gas stream.

-

The gaseous mixture passes over the heated catalyst bed, where the reaction occurs.

-

The product stream is cooled, and the this compound is collected in a cold trap. The product can be purified by washing with an aqueous alkali solution (to remove HI) followed by distillation.

-

Nucleophilic Trifluoromethylation of Aldehydes and Ketones

This compound can serve as a precursor to a trifluoromethyl anion equivalent for the nucleophilic trifluoromethylation of carbonyl compounds. This method utilizes a photoinduced single-electron transfer process.

Experimental Protocol:

-

Apparatus: A three-necked flask equipped with a dry ice condenser, a nitrogen inlet, and a magnetic stirrer is used. A sun lamp or other suitable light source is required for photo-irradiation.

-

Reagents:

-

Aldehyde or ketone substrate

-

This compound (CF3I)

-

Tetrakis(dimethylamino)ethylene (TDAE)

-

Anhydrous dimethylformamide (DMF) as the solvent

-

-

Procedure:

-

The reaction flask is charged with the aldehyde or ketone substrate and anhydrous DMF under a nitrogen atmosphere.

-

The solution is cooled to -35 °C, and this compound is added.

-

Tetrakis(dimethylamino)ethylene (TDAE) is then added at -20 °C.

-

The mixture is vigorously stirred and irradiated with a sun lamp. The reaction is allowed to warm to room temperature over several hours.

-

Upon completion, the reaction mixture is filtered, and the filtrate is hydrolyzed with water.

-

The product is extracted with a suitable organic solvent (e.g., ether), and the combined organic layers are washed with brine and dried. The final product is purified by standard chromatographic techniques.

-

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a proposed mechanism for the vapor-phase catalytic synthesis of this compound from trifluoromethane and iodine. The reaction is thought to proceed via the formation of a difluorocarbene intermediate.

Caption: Proposed mechanism for the catalytic synthesis of CF3I.

Applications of this compound

This diagram outlines the primary applications of this compound, highlighting its versatility.

Caption: Key application areas of this compound.

References

- 1. Methane, trifluoroiodo- (CAS 2314-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Physical and Chemical Properties And Efficacy - this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. This compound(2314-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nist.gov [nist.gov]

- 8. 20.210.105.67 [20.210.105.67]

Iodotrifluoromethane (CAS 2314-97-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Iodotrifluoromethane (CF₃I), a colorless and odorless gas under standard conditions, is a versatile chemical with significant applications ranging from fire suppression to a key reagent in organic synthesis. This technical guide provides an in-depth overview of the core properties of this compound, catering to researchers, scientists, and professionals in drug development. The document encompasses a detailed summary of its physicochemical and spectroscopic properties, reactivity, and hazardous characteristics. Furthermore, it outlines experimental protocols for its synthesis and key toxicological assessments. The role of this compound as a crucial reagent in trifluoromethylation reactions, a vital transformation in modern medicinal chemistry, is also discussed. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a non-flammable gas that is slightly soluble in water.[1] A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2314-97-8[1] |

| Molecular Formula | CF₃I[2] |

| Molecular Weight | 195.91 g/mol [1][2] |

| Appearance | Colorless, odorless gas[1] |

| Melting Point | -110 °C[1] |

| Boiling Point | -22.5 °C[1] |

| Density (liquid) | 2.3608 g/cm³ at -32.5 °C[1] |

| Vapor Pressure | 541 kPa at 25 °C[1] |

| Solubility in Water | Slightly soluble[1] |

| Ozone Depletion Potential | 0.008 - 0.01[1] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of its key spectral data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts |

| ¹⁹F NMR | -17.1 ppm (s, CF₃)[3][4] |

| ¹³C NMR | δ 79.185 (q, JCF = 344 Hz)[2] |

| Mass Spectrum (EI) | m/z (% relative intensity): 196 (M⁺, 85), 127 ([M-CF₃]⁺, 100), 69 (CF₃⁺, 88), 50 (10), 177 (30)[2][5] |

| Infrared (Vapor Phase) | Major characteristic peaks at 1185, 1076, 743, 539, 284, and 260 cm⁻¹[3] |

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis is a modification of the Hunsdiecker reaction, involving the decarboxylative iodination of a trifluoroacetate salt.[6][7][8][9][10] Another approach involves the photochemical reaction of trifluoroacetic acid with iodine.[11]

Experimental Protocol: Synthesis from Silver Trifluoroacetate (Hunsdiecker-type Reaction)

This protocol describes a laboratory-scale synthesis of this compound based on the Hunsdiecker reaction.

Materials:

-

Silver trifluoroacetate (AgOCOCF₃)

-

Iodine (I₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Reaction vessel equipped with a stirrer, reflux condenser, and gas outlet

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

-

In a clean, dry reaction vessel, suspend silver trifluoroacetate in an inert solvent.

-

Add a stoichiometric amount of iodine to the suspension.

-

Gently heat the reaction mixture to initiate the reaction, which is characterized by the evolution of carbon dioxide and the formation of a precipitate (silver iodide).

-

The gaseous product, this compound, is passed through a condenser to remove any unreacted iodine and solvent vapor.

-

Collect the purified this compound gas in a cold trap.

-

The product can be further purified by fractional distillation if necessary.

Caption: Synthesis workflow for this compound via a Hunsdiecker-type reaction.

Reactivity and Hazardous Properties

This compound is a relatively stable compound but can undergo decomposition under certain conditions. In the presence of sunlight or at temperatures above 100 °C, it can react with water to form hazardous by-products such as hydrogen fluoride (HF), hydrogen iodide (HI), and carbonyl fluoride (COF₂).[1] It is important to handle this compound in a well-ventilated area and avoid exposure to high temperatures and light.

Thermal Decomposition

Thermal decomposition of this compound can lead to the formation of various products. The decomposition pathway is influenced by the presence of other substances.

Caption: Thermal decomposition pathway of this compound in the presence of water.

Applications in Organic Synthesis and Drug Development

The primary application of this compound in organic synthesis is as a trifluoromethylating agent. The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[12][13][14][15]

This compound serves as a precursor for the synthesis of various trifluoromethyl-containing compounds, including heterocyclic molecules which are common scaffolds in drug discovery.[12][13][14][15] For instance, it can be used in the rhodium-catalyzed α-trifluoromethylation of α,β-unsaturated ketones.[1]

While direct use of this compound as a precursor in the synthesis of specific antiviral or anti-inflammatory drugs is not extensively documented in readily available literature, its role in the fundamental process of trifluoromethylation makes it an important reagent for the synthesis of analogues of existing drugs or novel drug candidates.[16][17][18][19][20] The introduction of a CF₃ group can significantly alter the pharmacological profile of a molecule.

Toxicological Profile

The toxicological properties of this compound have been investigated, with a particular focus on its potential to cause cardiac sensitization.[21]

Cardiac Sensitization

Cardiac sensitization is a phenomenon where exposure to certain chemicals makes the heart more susceptible to arrhythmias, particularly in the presence of adrenaline.

Experimental Protocol: Cardiac Sensitization Testing in Dogs

This protocol is a summary of the methodology used to assess the cardiac sensitization potential of this compound.

Subjects: Beagle dogs are typically used for these studies.

Procedure:

-

The animal is fitted with an electrocardiogram (ECG) to monitor heart activity.

-

A pre-test injection of adrenaline is administered to establish a baseline response.

-

The dog is then exposed to a specific concentration of this compound gas via a breathing mask.

-

During exposure, a challenge dose of adrenaline is administered intravenously.

-

The ECG is continuously monitored for any signs of cardiac arrhythmias, such as ventricular fibrillation.

-

The concentration of this compound at which no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) and the lowest concentration at which adverse effects are seen (Lowest Observed Adverse Effect Level - LOAEL) are determined.

Caption: Experimental workflow for cardiac sensitization testing of this compound.

Conclusion

This compound (CAS 2314-97-8) is a chemical of significant interest due to its dual role as a fire suppressant and a valuable reagent in organic synthesis. For researchers in drug development, its utility as a trifluoromethylating agent is of particular importance, providing a pathway to novel fluorinated molecules with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its core properties, synthesis, reactivity, and toxicology, offering a valuable resource for its safe and effective use in a research and development setting.

References

- 1. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]

- 2. CN102992943A - Trifluoroiodomethane preparation method - Google Patents [patents.google.com]

- 3. Trifluoroiodomethane | CF3I | CID 16843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Methane, trifluoroiodo- [webbook.nist.gov]

- 6. WO2006086057A2 - Direct one-step synthesis of trifluoromethyl iodide - Google Patents [patents.google.com]

- 7. Hunsdiecker Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hunsdiecker Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Synthesis and Application of Trifluoromethyl iodide_Chemicalbook [chemicalbook.com]

- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Compounds | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbial Metabolites: The Emerging Hotspot of Antiviral Compounds as Potential Candidates to Avert Viral Pandemic Alike COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Environmental Fate of Trifluoromethyl Iodide: A Technical Overview of Atmospheric Lifetime and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract